Methyl 4-bromopent-4-enoate
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Overview
Description
Methyl 4-bromopent-4-enoate: is an organic compound with the molecular formula C6H9BrO2 . It is a brominated ester derived from pent-4-enoic acid. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Methyl Pent-4-enoate: The compound can be synthesized by the halogenation of methyl pent-4-enoate using bromine in the presence of a suitable solvent like carbon tetrachloride.
Alkylation of Bromoacetic Acid: Another method involves the alkylation of bromoacetic acid with pent-4-ene in the presence of a strong base such as sodium hydride.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some advanced production facilities may use a continuous flow process to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substitution products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typical reagents for reduction reactions.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) are used for substitution reactions.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form 4-bromopent-4-enoic acid or its derivatives.
Reduction Products: Reduction can yield 4-bromopent-4-enol or 4-bromopent-4-amine.
Substitution Products: Substitution reactions can produce compounds like methyl 4-iodopent-4-enoate or methyl 4-aminopent-4-enoate.
Scientific Research Applications
Chemistry: Methyl 4-bromopent-4-enoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound finds applications in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-bromopent-4-enoate exerts its effects depends on the specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 4-bromopent-4-enoate: The compound itself.
Methyl 4-iodopent-4-enoate: Similar structure with iodine instead of bromine.
Methyl 4-chloropent-4-enoate: Similar structure with chlorine instead of bromine.
Methyl 4-fluoropent-4-enoate: Similar structure with fluorine instead of bromine.
Uniqueness: this compound is unique due to its bromine atom, which imparts different reactivity compared to its iodine, chlorine, or fluorine analogs. This difference in reactivity can be exploited in various chemical syntheses and applications.
Properties
Molecular Formula |
C6H9BrO2 |
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Molecular Weight |
193.04 g/mol |
IUPAC Name |
methyl 4-bromopent-4-enoate |
InChI |
InChI=1S/C6H9BrO2/c1-5(7)3-4-6(8)9-2/h1,3-4H2,2H3 |
InChI Key |
RRIYSFAGASZSTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=C)Br |
Origin of Product |
United States |
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